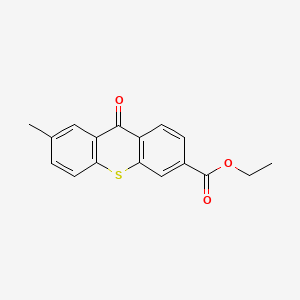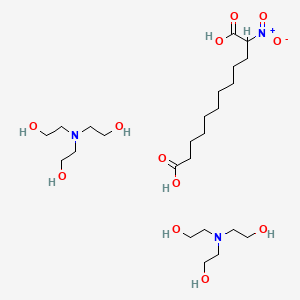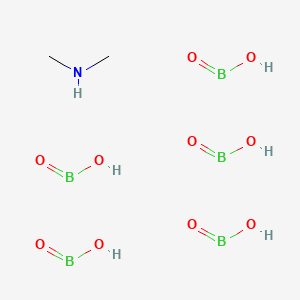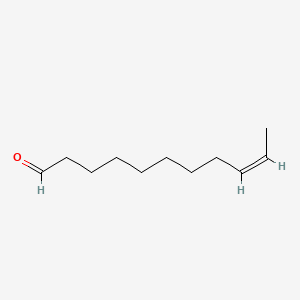
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate is a chemical compound with the molecular formula C4HF8KO3S. It is a potassium salt of 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate typically involves the fluorination of butane derivatives followed by sulfonation. One common method includes the reaction of 1,1,2,2,3,3,4,4-octafluorobutane with sulfur trioxide (SO3) in the presence of a suitable solvent to form the sulfonic acid, which is then neutralized with potassium hydroxide (KOH) to yield the potassium salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of fluorinated butane and sulfur trioxide, followed by neutralization with potassium hydroxide. The product is then purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a fluorinated surfactant in biological assays and studies involving cell membranes.
Medicine: Its unique properties make it useful in drug formulation and delivery systems.
Wirkmechanismus
The mechanism of action of Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with various substrates, facilitating catalytic and reactive processes. The fluorinated backbone provides stability and resistance to degradation, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate
- Potassium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
- Potassium perfluorobutanesulfonate
Uniqueness
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
70259-85-7 |
|---|---|
Molekularformel |
C4HF8KO3S |
Molekulargewicht |
320.20 g/mol |
IUPAC-Name |
potassium;1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C4H2F8O3S.K/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15;/h1H,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
KTMCAOSDNBNPRO-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
